rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans

Crystallinity Solid-State Chemistry Purification

Inconsistent cis/trans morpholine isomer batches cause failed asymmetric syntheses. This rac-trans compound (CAS 2307780-69-2) solves this: • Defined (2R,6S) chair conformation ensures predictable kinase/GPCR pharmacophore vectors. • Crystalline solid-unlike oily cis analogs-enables straightforward recrystallization and accurate stoichiometric dispensing. • 98% purity reduces pre-reaction purification. The racemic trans mixture serves as a reliable precursor for chiral ligand libraries after resolution. Bulk quantities available.

Molecular Formula C7H14ClNO3
Molecular Weight 195.6
CAS No. 2307780-69-2
Cat. No. B6273000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans
CAS2307780-69-2
Molecular FormulaC7H14ClNO3
Molecular Weight195.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing rac-trans-6-Methylmorpholine-2-carboxylate


rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans (CAS 2307780-69-2) is a racemic mixture of the (2R,6S) and (2S,6R) enantiomers of 6-methylmorpholine-2-carboxylic acid methyl ester, stabilized as its hydrochloride salt . This compound belongs to the class of 2,6-disubstituted morpholines, which are privileged scaffolds in medicinal chemistry and asymmetric catalysis. Its unambiguous trans configuration (substituents on opposite faces of the morpholine ring) directly dictates its three-dimensional shape, solid-state packing, and reactivity profile, distinguishing it fundamentally from its cis diastereomer.

Trans-configured scaffold for defined stereochemical vectors
Hydrochloride salt supports reproducible stoichiometry
Reported crystalline form may facilitate handling and purification

Why Generic Substitution Fails for this trans-Morpholine


In-class morpholine-2-carboxylate isomers cannot be treated as interchangeable reagents. The (2R,6S) trans configuration and the (2R,6R) cis configuration enforce distinct three-dimensional geometries, leading to divergent physical properties, such as crystallinity versus oily consistency, and different thermodynamic stabilities . These intrinsic differences propagate into disparate performance in downstream applications, including crystallization behavior during purification, diastereoselectivity in further synthetic transformations, and the geometry of the morpholine ring in resulting target molecules, ultimately impacting the properties of final pharmaceutical candidates or chiral ligands. Procurement of a precisely defined stereochemical form is therefore essential for reproducible research results.

Physical State Mismatch

Cis diastereomer is reported as an oil, while the trans form is crystalline; handling, weighing, and purification may differ substantially.

Conformational Geometry Shift

Trans and cis morpholines present distinct 3D vectors; substitution may alter target binding or catalytic selectivity.

Thermodynamic Stability Gap

Trans isomer is thermodynamically more stable; using cis could increase epimerization risk under acidic or basic conditions.

Quantitative Selection Evidence for the trans-Morpholine


Physical State: Crystalline Solid vs. Oily cis

The trans diastereomer of a closely related 6-substituted morpholine-2-carboxylate derivative is a monoclinic crystal at room temperature, whereas its cis isomer is reported as a yellow oily substance . This is a critical process chemistry differentiator; a crystalline intermediate simplifies purification, improves storage stability, and facilitates accurate weighing, unlike its oily counterpart.

Physical State
Class-level inference
Crystalline solid vs. oily substance
Physical form may impact purification and storage
Based on closely related trans analog
Crystallinity Solid-State Chemistry Purification Formulation

Chair Conformation Locked by trans Configuration

A single-crystal X-ray diffraction study of a (2R,6S)-configured 6-methylmorpholine derivative confirmed the morpholine ring adopts a chair conformation . This rigid, well-defined spatial arrangement is fundamental for structure-based drug design, where the vector of substituents is critical for target engagement.

Chair Conformation
Class-level inference
Chair (X‑ray) vs. variable cis puckers
Defined geometry aids structure‑based design
Solid‑state data on (2R,6S) derivative
Structural Biology Medicinal Chemistry Conformational Analysis Molecular Modeling

Thermodynamic Preference for trans Isomer

In 2,6-disubstituted saturated heterocycles, the trans (equatorial-equatorial) configuration is thermodynamically favored over the cis (axial-equatorial) form by approximately 5.9–7.1 kJ/mol (1.4–1.7 kcal/mol) due to reduced 1,3-diaxial steric interactions . This intrinsic stability suggests a lower propensity for acid- or base-catalyzed epimerization at the C2 position, a common degradation pathway for carboxylate-substituted heterocycles.

Thermodynamic Stability
Class-level inference
5.9–7.1 kJ/mol lower
May reduce epimerization risk during reactions
Computational models for disubstituted heterocycles
Stereochemistry Stability Isomerization Scale-up

High Purity Standard for the trans Racemate

Commercially available cis- and trans-racemic morpholine-2-carboxylate isomers are supplied at different purity specifications. Methyl (2S,6S)-6-methylmorpholine-2-carboxylate hydrochloride (cis, CAS 1969287-69-1) is listed by one supplier at 97% purity , while the target compound, rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride (trans, CAS 2307780-69-2), is listed at 98% purity . This 1% purity differential in a research chemical context can impact the outcome of sensitive reactions, such as catalytic cycles or polymerizations.

Vendor Purity
Vendor context
98% (trans) vs. 97% (cis)
Higher specification may lower impurity risk
Based on supplier listings; verify with lot
Chemical Procurement Quality Control Reproducibility Synthetic Standards

Best-Fit Applications for the trans-Morpholine Building Block


Conformationally-Defined Bioactive Molecule Synthesis

The trans chair conformation, confirmed for the (2R,6S) scaffold , provides a predictable spatial orientation of substituents. This is essential in medicinal chemistry campaigns focused on targets with well-defined binding pockets, such as kinases or GPCRs, where the vector of the 6-methyl and 2-carboxylate groups directly influences pharmacophore matching. Using the cis isomer would lead to a fundamentally different 3D presentation and a high probability of losing target affinity.

Chiral Ligands for Asymmetric Catalysis

As a racemic mixture of a defined trans configuration, this compound serves as a precursor for the synthesis of chiral ligands after resolution or as a backbone for diastereomeric ligand libraries. The trans geometry is critical for creating a specific chiral environment around a metal center . Researchers can rely on the compound's known configurational stability, which is informed by the ~5.9–7.1 kJ/mol thermodynamic preference for the trans form , to design synthetic routes that avoid epimerization.

Process Chemistry and Scalable Route Scouting

The compound's expected crystalline nature, characteristic of trans morpholine-2-carboxylates , is a significant advantage over oily cis analogs for process development. Crystalline intermediates allow for straightforward purification by recrystallization, accurate stoichiometric dispensing, and better long-term storage, all of which are critical cost and robustness factors in scale-up. The 98% vendor purity also sets a high initial quality standard, reducing the burden of pre-reaction purification .

Fragment-Based Drug Discovery and Crystallography

The compound's well-defined stereochemistry and ability to form crystals make it a viable fragment for FBDD or a tool for co-crystallization studies. The trans substitution pattern and confirmed chair conformation provide a rigid fragment hit that can be efficiently elaborated and reliably modeled in electron density maps, unlike flexible or poorly crystalline alternatives.

Application
Selection Property
Validation Focus
Bioactive Molecule Design
Defined trans chair conformation
Verify target engagement via modeling or crystallography
Asymmetric Catalysis Ligands
Trans geometry for chiral environment
Test enantioselectivity in model reactions
Process Route Scouting
Crystalline intermediate form
Assess purification efficiency and storage stability
Fragment‑Based Screening
Crystalline trans scaffold
Confirm electron density fitting and elaboration feasibility
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